molecular formula C15H17ClINS B584783 N-Methyl Ticlopidine Iodide CAS No. 60612-09-1

N-Methyl Ticlopidine Iodide

Número de catálogo: B584783
Número CAS: 60612-09-1
Peso molecular: 405.722
Clave InChI: GUFBUBCKNBTDKX-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of N-Methyl Ticlopidine Iodide involves several steps. One common method includes the reaction of ticlopidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the methylation process. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

N-Methyl Ticlopidine Iodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antithrombotic Properties

N-Methyl Ticlopidine Iodide has been studied for its effectiveness as an antithrombotic agent. Ticlopidine itself is a prodrug that requires metabolic activation to exert its effects on platelet aggregation. The mechanism involves irreversible inhibition of the P2Y12 receptor on platelets, which plays a crucial role in the aggregation process.

Case Study: Platelet Inhibition

A study demonstrated that ticlopidine derivatives, including this compound, significantly inhibited platelet aggregation in vitro. This inhibition was linked to the compound's ability to block the purinergic signaling pathway, which is essential for platelet activation and aggregation .

Inhibition of Ectonucleotidase CD39

Recent research has highlighted the potential of this compound as an inhibitor of ectonucleotidase CD39, an enzyme that hydrolyzes ATP to AMP. Inhibition of CD39 can lead to increased extracellular ATP levels, which may have therapeutic implications in cancer and inflammatory diseases.

Research Findings

  • Structure-Activity Relationship (SAR) : An extensive SAR analysis revealed that modifications to the ticlopidine structure can enhance its potency as a CD39 inhibitor. Compounds similar to this compound showed promising results in increasing ATP concentrations while decreasing adenosine levels, potentially counteracting immunosuppressive environments .
  • Therapeutic Implications : By inhibiting CD39, this compound could be utilized in immunotherapy strategies aimed at enhancing anti-tumor immunity or reducing inflammation .

Labeling and Tracing Applications

This compound has been employed as a labeled analogue for tracing studies in pharmacokinetics and drug metabolism research. Its isotopic labeling allows researchers to track the compound's distribution and metabolism within biological systems.

Applications in Research

  • Metabolic Studies : The labeled form of this compound enables detailed studies on how ticlopidine derivatives are metabolized in vivo. This information is critical for understanding their pharmacological profiles and optimizing therapeutic regimens .
  • Drug Interaction Studies : By using isotopically labeled compounds, researchers can investigate potential interactions with other drugs or biological molecules, providing insights into polypharmacy effects .

Potential Use in Respiratory Therapies

There is emerging interest in exploring the nebulization of anticoagulants in respiratory therapies, particularly for patients with pulmonary coagulopathy. While traditional anticoagulants like heparin have been studied extensively, compounds like this compound may offer alternative approaches due to their unique mechanisms of action.

Research Insights

  • Nebulization Studies : Preliminary studies suggest that nebulized formulations of anticoagulants could improve outcomes in patients with ventilator-induced lung injury by preventing thrombus formation without significant systemic effects . The application of this compound in such contexts remains speculative but warrants further investigation.

Data Summary Table

Application AreaDescriptionSupporting Studies
Antithrombotic PropertiesInhibits platelet aggregation via P2Y12 receptor blockade
CD39 InhibitionIncreases extracellular ATP levels; potential use in cancer therapy
Labeling and TracingUsed as a labeled analogue for pharmacokinetic studies
Respiratory TherapiesPotential use in nebulized formulations for pulmonary conditions

Mecanismo De Acción

The mechanism of action of N-Methyl Ticlopidine Iodide is similar to that of ticlopidine. It acts as an inhibitor of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation . The active metabolite of this compound is responsible for this inhibitory effect.

Comparación Con Compuestos Similares

N-Methyl Ticlopidine Iodide can be compared with other similar compounds, such as:

Actividad Biológica

N-Methyl Ticlopidine Iodide is a chemical compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities, particularly as an antiplatelet agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is structurally related to ticlopidine, a known antiplatelet medication. The primary mechanism of action involves the inhibition of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This blockade prevents the activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation .

Comparison with Related Compounds

CompoundMechanism of ActionKey Differences
N-Methyl TiclopidineADP receptor inhibitorMethyl group addition enhances potency
TiclopidineADP receptor inhibitorLacks methyl group; higher side effect profile
ClopidogrelProdrug; converted to active metaboliteDifferent pharmacokinetic profile
PrasugrelMore potent; faster onset of actionEnhanced efficacy in acute coronary syndrome

Antiplatelet Activity

Research indicates that this compound exhibits significant antiplatelet activity, similar to its parent compound. In clinical trials, ticlopidine has been shown to reduce the incidence of thrombotic events in patients with a history of transient ischemic attacks or strokes . The compound's ability to inhibit platelet aggregation makes it a candidate for preventing cardiovascular events.

Case Studies

  • Stroke Prevention : A randomized trial comparing ticlopidine with aspirin found that ticlopidine reduced the risk of stroke or death more effectively than aspirin in patients with recent ischemic attacks. The three-year event rate for nonfatal stroke was 10% for ticlopidine compared to 13% for aspirin, demonstrating a 21% risk reduction .
  • Coronary Artery Disease : In patients undergoing coronary artery stenting, ticlopidine was associated with a lower risk of subacute stent thrombosis compared to warfarin-based regimens. This highlights its utility in acute coronary syndrome management .

Adverse Effects and Safety Profile

While this compound shows promise as an antiplatelet agent, it is essential to consider its safety profile. Common adverse effects associated with ticlopidine include gastrointestinal disturbances (diarrhea and nausea) and hematological issues such as neutropenia . Notably, severe neutropenia occurs in about 0.8% of patients treated with ticlopidine, primarily within the first few months of therapy .

Propiedades

IUPAC Name

5-[(2-chlorophenyl)methyl]-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClNS.HI/c1-17(10-12-4-2-3-5-14(12)16)8-6-15-13(11-17)7-9-18-15;/h2-5,7,9H,6,8,10-11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFBUBCKNBTDKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=C(C1)C=CS2)CC3=CC=CC=C3Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858096
Record name 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60612-09-1
Record name 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.